Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998)
Trans-1,4-Dichlorobutene is an organochlorine compound.
trans-1,4-Dichloro-2-butene
CAS No.: 110-57-6
Cat. No.: VC20829584
Molecular Formula: C4H6Cl2
Molecular Weight: 124.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110-57-6 |
|---|---|
| Molecular Formula | C4H6Cl2 |
| Molecular Weight | 124.99 g/mol |
| IUPAC Name | (E)-1,4-dichlorobut-2-ene |
| Standard InChI | InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ |
| Standard InChI Key | FQDIANVAWVHZIR-OWOJBTEDSA-N |
| Isomeric SMILES | C/C(=C(/C)\Cl)/Cl |
| Impurities | Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isome |
| SMILES | C(C=CCCl)Cl |
| Canonical SMILES | CC(=C(C)Cl)Cl |
| Boiling Point | 313 °F at 760 mm Hg (USCG, 1999) 312 °F at 758 mm Hg (EPA, 1998) 155.3 °C 155.4 °C 152.5 °C 158 °C |
| Colorform | COLORLESS LIQUID Colorless liquid |
| Flash Point | 53 °C (139 °F) |
| Melting Point | -54 °F (USCG, 1999) 34 to 37 °F (EPA, 1998) -14.166666666699998 °C 2 °C -48 °C 3.5 °C |
Introduction
Chemical Structure and Properties
Molecular Structure
Trans-1,4-Dichloro-2-butene possesses a linear carbon chain with four carbon atoms, including a trans-configured double bond between the second and third carbon atoms . Terminal chlorine atoms are attached to the first and fourth carbon atoms, giving the structure ClCH₂CH=CHCH₂Cl with the hydrogen atoms on the alkene carbons positioned on opposite sides of the double bond plane . This trans-configuration distinguishes it from its cis-isomer and significantly influences its physical properties and chemical behavior .
Physical Properties
Trans-1,4-Dichloro-2-butene is characterized as a colorless to light yellow liquid with a distinct odor . It exhibits the following physical properties:
The compound is corrosive and poses several health hazards upon direct contact or inhalation . Its low water solubility combined with its reactivity makes it an effective intermediate in organic synthesis reactions .
Synthesis and Production
Industrial Production Methods
The primary industrial method for producing trans-1,4-Dichloro-2-butene involves the chlorination of butadiene . This process can be conducted in either liquid or vapor phase and typically yields a mixture of products that includes both the trans and cis isomers of 1,4-dichlorobut-2-ene, as well as 3,4-dichlorobut-1-ene . The reaction conditions are carefully controlled to optimize the yield of the desired isomers.
The production process follows these general steps:
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Chlorination of butadiene in liquid or vapor phase
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Formation of a mixture containing 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene isomers
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Separation and purification of the trans-1,4-dichlorobut-2-ene through distillation processes
The industrial significance of this compound is highlighted by its role as an intermediate in the three-step process for chloroprene production, which is essential for synthetic rubber manufacturing .
Laboratory Synthesis Routes
Industrial Applications
Role in Chloroprene Production
The most significant industrial application of trans-1,4-Dichloro-2-butene is in the production of chloroprene (2-chloro-1,3-butadiene), which serves as the monomer for neoprene and other synthetic rubbers . The production of chloroprene from butadiene involves a three-step process in which trans-1,4-Dichloro-2-butene plays a crucial intermediate role:
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Initial chlorination of butadiene produces a mixture including trans-1,4-Dichloro-2-butene
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Isomerization of the mixture to 3,4-dichlorobut-1-ene occurs at temperatures of 60-120°C in the presence of catalysts
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Dehydrochlorination of 3,4-dichlorobut-1-ene with dilute sodium hydroxide solution yields chloroprene
This process underscores the industrial importance of trans-1,4-Dichloro-2-butene as a key intermediate compound in polymer chemistry.
Chemical Reactivity
Common Reactions
Trans-1,4-Dichloro-2-butene participates in various chemical reactions owing to its functional groups:
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Substitution Reactions: The terminal chlorine atoms can undergo nucleophilic substitution, allowing for the introduction of various functional groups .
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Dehydrochlorination: Under basic conditions, the compound can undergo elimination reactions to form chloroprene or other chlorinated dienes .
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Heterocycle Formation: The compound serves as a precursor for various heterocyclic compounds through cyclization reactions .
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Oxidation Reactions: The double bond can undergo oxidation reactions typical of alkenes.
When heated to decomposition, trans-1,4-Dichloro-2-butene emits toxic fumes of chlorine-containing compounds, highlighting its thermal reactivity and decomposition pathways .
Environmental Considerations
Trans-1,4-Dichloro-2-butene's environmental impact stems from its chemical properties and industrial use:
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Water Reactivity: The compound is reported as insoluble in water, which affects its environmental distribution and potential aquatic toxicity .
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Atmospheric Reactions: As an organochlorine compound, it may contribute to atmospheric pollution if released.
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Industrial Presence: It occurs as a by-product in chloroprene manufacture, potentially leading to occupational and environmental exposure concerns .
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Degradation: When heated to decomposition, it produces toxic chlorine-containing compounds that may pose environmental hazards .
Environmental management practices should consider these factors to minimize the compound's ecological footprint.
Current Research and Developments
Research on trans-1,4-Dichloro-2-butene continues in various areas:
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Synthetic Applications: Ongoing research explores its utility as a building block for complex organic molecules, particularly in pharmaceutical development.
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Catalytic Reactions: Studies examine more efficient catalytic systems for reactions involving this compound to improve industrial processes.
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Toxicological Studies: Research continues to evaluate its health effects, particularly regarding chronic exposure.
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Alternative Production Methods: Scientists are investigating greener synthesis routes to minimize environmental impact.
The compound's unique reactivity makes it a subject of interest in organic synthesis and industrial chemistry research.
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